molecular formula C30H23N8Na3O11S3 B12757013 Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate CAS No. 94200-35-8

Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate

Cat. No.: B12757013
CAS No.: 94200-35-8
M. Wt: 836.7 g/mol
InChI Key: WTRLNQIMJZIVJI-UHFFFAOYSA-K
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Description

Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate involves multiple steps, starting with the diazotization of 4-amino-2-methylphenyl. This is followed by coupling reactions with various aromatic compounds to form the azo linkages. The final product is obtained through sulfonation and subsequent neutralization with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate undergoes various chemical reactions, including:

    Oxidation: The azo groups can be oxidized to form different products.

    Reduction: The azo linkages can be reduced to amines.

    Substitution: The sulfonate groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction typically yields aromatic amines.

Scientific Research Applications

Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate has a wide range of scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for detecting various compounds.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.

    Industry: Widely used in textile and paper industries for dyeing purposes.

Mechanism of Action

The mechanism of action of Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with charged biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 4-amino-2-methylphenylazo-3-sulphonatophenylazo-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-ylbenzene-1,4-disulphonate
  • Trisodium 4-amino-2-methylphenylazo-3-sulphonatophenylazo-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-ylbenzene-1,3-disulphonate

Uniqueness

Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate is unique due to its specific arrangement of azo and sulfonate groups, which confer distinct chemical and physical properties. Its stability, intense coloration, and solubility make it particularly valuable in various applications.

Properties

CAS No.

94200-35-8

Molecular Formula

C30H23N8Na3O11S3

Molecular Weight

836.7 g/mol

IUPAC Name

trisodium;2-[4-[[4-[[4-[(4-amino-2-methylphenyl)diazenyl]benzoyl]amino]-3-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzene-1,4-disulfonate

InChI

InChI=1S/C30H26N8O11S3.3Na/c1-16-13-19(31)5-10-23(16)35-33-20-6-3-18(4-7-20)29(39)32-24-11-8-21(14-27(24)52(47,48)49)34-36-28-17(2)37-38(30(28)40)25-15-22(50(41,42)43)9-12-26(25)51(44,45)46;;;/h3-15,28H,31H2,1-2H3,(H,32,39)(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3

InChI Key

WTRLNQIMJZIVJI-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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